P516-0475
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Overview
Description
P516-0475 is a novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO. This compound induces quorum sensing by stabilizing SHP pheromones in culture.
Scientific Research Applications
Quorum Sensing Induction in Streptococcus
- Context: P516-0475 has been identified as a small molecule that induces quorum sensing (QS) in Streptococcus pyogenes. This bacterium produces chemical signals (pheromones) to coordinate behaviors across a population, a process known as quorum sensing.
- Application: this compound activates the Rgg2/3 QS circuit in S. pyogenes, leading to gene expression changes that affect resistance to host lysozyme. This is significant because manipulating bacterial QS pathways can help in controlling microbial behaviors, including virulence suppression (Pérez Morales et al., 2017).
Other Research References
- The search also yielded numerous papers on p51A (TAp63γ), a p53 homolog. However, these do not seem directly related to this compound but rather to a different scientific context involving gene expressions, tumor suppression, and DNA damage response in various organisms. For instance, p51A accumulation in response to DNA damage in cell regulation (Katoh et al., 2000), and the study of molecular interactions of the p53-family p51(p63) gene products (Kojima et al., 2001).
properties
CAS RN |
1359627-33-0 |
---|---|
Molecular Formula |
C15H17N5O3 |
Molecular Weight |
315.33 |
IUPAC Name |
N-(3-Methoxypropyl)-7-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C15H17N5O3/c1-9-4-5-11-10(8-9)17-15(22)13-12(18-19-20(11)13)14(21)16-6-3-7-23-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,21)(H,17,22) |
InChI Key |
IFMRJCJHUJEJJY-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2N(N=N1)C3=C(C=C(C)C=C3)NC2=O)NCCCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
P516-0475; P5160475; P516 0475; P-5160475; P 5160475 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.